Octylferrocene
Description
Structure
2D Structure
Properties
InChI |
InChI=1S/C13H21.C5H5.Fe/c1-2-3-4-5-6-7-10-13-11-8-9-12-13;1-2-4-5-3-1;/h8-9,11-12H,2-7,10H2,1H3;1-5H; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTCLTAOSAKXCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[C]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Fe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Octylferrocene and Advanced Functionalization
Established Synthetic Pathways for Alkylferrocene Compounds
The synthesis of alkylferrocenes, including octylferrocene, has traditionally been dominated by two primary electrophilic substitution methods: Friedel-Crafts alkylation and Friedel-Crafts acylation followed by reduction.
Friedel-Crafts Alkylation: This method involves the direct reaction of ferrocene (B1249389) with an alkylating agent, such as an alkyl halide or an alkene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). google.comchemcess.com The reaction proceeds through the formation of a carbocation from the alkylating agent, which then attacks the electron-rich cyclopentadienyl (B1206354) rings of ferrocene. chemcess.com While direct, this method often leads to a mixture of mono- and poly-alkylated products due to the activating nature of the newly introduced alkyl group. utahtech.eduresearchgate.net Controlling the reaction conditions, such as temperature and reactant stoichiometry, is crucial to favor the desired mono-octylferrocene product. For instance, using an excess of ferrocene can help minimize polysubstitution. researchgate.net
Friedel-Crafts Acylation and Reduction: A more controlled and widely used approach involves a two-step process. First, ferrocene undergoes Friedel-Crafts acylation with an acyl halide (e.g., octanoyl chloride) or an anhydride (B1165640) (e.g., octanoic anhydride) in the presence of a catalyst. utahtech.eduyoutube.com Phosphoric acid is often preferred as a greener and milder catalyst over aluminum chloride, especially when using anhydrides. youtube.comaiinmr.com This reaction yields an acylferrocene (octanoylferrocene), which is a ketone. The acyl group is deactivating, which effectively prevents further acylation of the same molecule, leading to a cleaner mono-substituted product. thermoscientific.fr In the second step, the ketone is reduced to the corresponding alkyl group. A common method for this reduction is the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). A modified reduction using lithium aluminum hydride (LiAlH₄) and AlCl₃ is also effective. This two-step pathway generally provides better yields and higher purity of the desired mono-alkylated ferrocene compared to direct alkylation.
| Method | Reagents | Catalyst | Key Features |
| Direct Friedel-Crafts Alkylation | Ferrocene, 1-octene (B94956) or 1-chlorooctane | AlCl₃, HF | Single-step process; Prone to polysubstitution and carbocation rearrangement. google.comchemcess.cominfona.pl |
| Friedel-Crafts Acylation-Reduction | 1. Ferrocene, Octanoyl chloride2. Reducing agent (e.g., LiAlH₄/AlCl₃) | 1. AlCl₃ or H₃PO₄2. N/A | Two-step process; High regioselectivity for mono-substitution; Generally higher yields. thermoscientific.fr |
Development of Novel Routes for High-Yield this compound Synthesis
Research continues to focus on optimizing the synthesis of this compound to improve yields and process efficiency. One area of development involves the use of alternative catalysts for the Friedel-Crafts reaction. For example, solid acid catalysts like zeolites and metal oxides are being explored to replace traditional Lewis acids. dokumen.pub These heterogeneous catalysts offer advantages such as easier separation from the reaction mixture, potential for reuse, and reduced corrosive waste streams. dokumen.pub
Another approach targets the reaction medium. The use of ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) halogenoaluminates, as both solvent and catalyst for Friedel-Crafts acylation has been investigated. dokumen.pub This can lead to enhanced reaction rates and simplified product work-up procedures. Furthermore, solvent-free reaction conditions, where an excess of ferrocene itself acts as the solvent, have been shown to be effective for the synthesis of some alkylferrocenes, presenting a greener and more atom-economical route. researchgate.net
Functionalization Strategies on the Ferrocene Scaffold for this compound Derivatives
The ferrocene scaffold is amenable to a wide range of chemical modifications, allowing for the synthesis of diverse this compound derivatives with tailored properties. researchgate.net Functional groups can be introduced either by starting with a pre-functionalized ferrocene and then adding the octyl group, or by functionalizing this compound itself.
Common strategies include:
Synthesis of Silyl Derivatives: Ferrocene can be functionalized to create compounds like 1,1´-bis[tris(dimethylsilyl)methyl]alkylferrocenes. These are synthesized through a multi-step process involving the acylation of ferrocene, reduction, halogenation, and subsequent reaction with tris(trimethylsilyl)methyllithium ((Me₃Si)₃CLi).
Formation of Amides: Ferrocene-based amide compounds can be synthesized to create molecules with specific properties.
Cross-Coupling Reactions: Palladium-catalyzed reactions like the Suzuki-Miyaura coupling can be used to attach aryl or vinyl groups to the ferrocene core, although this is more commonly reported for ferrocene itself rather than specifically for this compound.
Rauhut-Currier Reaction: A protocol for the chemoselective synthesis of multifunctional ferrocene derivatives has been developed using the Rauhut-Currier reaction, which involves coupling the α-position of vinyl ketones with the β-position of a nitroalkene like 1-ferrocenyl-2-nitroethene. rsc.org This yields products with multiple functional groups in moderate to high yields (51-92%). rsc.org
| Derivative Type | Synthetic Strategy | Key Reagents |
| Silyl Ethers | Acylation, Reduction, Halogenation, Silylation | Acyl chlorides, Reducing agents, (HMe₂Si)₃CLi |
| Amides | Amidation | Ferrocenecarboxylic acid, Amines, Coupling agents |
| Multifunctional Derivatives | Rauhut-Currier Reaction | 1-ferrocenyl-2-nitroethene, vinyl ketones, triphenylphosphine |
Green Chemistry Approaches in Alkylferrocene Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of ferrocene derivatives to minimize environmental impact. scispace.com Key approaches include:
Use of Greener Catalysts: Replacing hazardous Lewis acids like AlCl₃ with solid acid catalysts (e.g., zeolites) or milder acids like phosphoric acid reduces corrosive waste and simplifies purification. youtube.comdokumen.pub
Solvent-Free Reactions: Conducting reactions without a solvent, for example by using an excess of one of the reactants like ferrocene, improves atom economy and eliminates volatile organic compound (VOC) emissions. researchgate.netscielo.org.mx
Alternative Reaction Media: Ionic liquids can serve as both catalyst and solvent, often allowing for milder reaction conditions and easier product separation. dokumen.pub
Biocatalysis: The use of enzymes or whole microorganisms (bacteria, fungi, yeast) and plant extracts as reducing or capping agents represents an emerging eco-friendly approach for nanoparticle synthesis, a principle that could be extended to organometallic synthesis. mdpi.comnih.govresearchgate.net While not yet widely reported specifically for this compound, the use of plant extracts to mediate the formation of nanoparticles is a well-established green technique. mdpi.commdpi.com This involves leveraging the natural reducing agents present in the extracts, operating at ambient conditions, which is both cost-effective and safe. mdpi.commdpi.com
Separation and Purification Techniques for High-Purity this compound
Obtaining high-purity this compound is critical for its applications. The crude product from synthesis is typically a mixture of unreacted ferrocene, mono-octylferrocene, and various poly-alkylated isomers. Several techniques are employed for its purification. researchgate.netoriprobe.com
Vacuum Distillation: Due to the relatively high boiling point of this compound, distillation must be performed under reduced pressure (vacuum) to prevent thermal decomposition. rochester.edurochester.edu This technique effectively separates the desired product from non-volatile impurities and unreacted ferrocene. rochester.edugoogle.comschlenklinesurvivalguide.com
Column Chromatography: This is a highly effective method for separating the components of the reaction mixture based on their different affinities for the stationary phase. researchgate.net For ferrocene derivatives, silica (B1680970) gel or alumina (B75360) are common stationary phases. thermoscientific.fr A gradient elution, starting with a non-polar solvent (like hexane) to elute unreacted ferrocene, followed by a more polar solvent mixture (e.g., hexane/diethyl ether) to elute acetylferrocene (B1663952) (in the acylation-reduction pathway) or this compound, allows for a clean separation. thermoscientific.fr
Recrystallization: This technique purifies the crude product by dissolving it in a suitable hot solvent or solvent mixture and allowing it to cool slowly. google.comgoogle.com The desired compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical for effective separation. researchgate.net
High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for analytical purposes, preparative HPLC is used. google.compeptide.com A common method for this compound uses a C18 reverse-phase column with a mobile phase such as a methanol/water mixture (e.g., 96:4 v/v). google.com This allows for the precise separation of this compound from closely related impurities. google.comthermofisher.com
| Technique | Principle | Application Notes for this compound |
| Vacuum Distillation | Separation based on boiling point differences at reduced pressure. | Ideal for removing non-volatile impurities and unreacted starting materials. Prevents decomposition of the high-boiling product. rochester.edugoogle.com |
| Column Chromatography | Separation based on differential adsorption on a solid stationary phase. | Excellent for separating mono- and poly-alkylated ferrocenes. Elution with a solvent gradient is typical. thermoscientific.frresearchgate.net |
| Recrystallization | Separation based on differences in solubility in a specific solvent at different temperatures. | Effective for final purification from minor impurities after initial separation. researchgate.netgoogle.com |
| HPLC | High-resolution separation based on partitioning between a stationary and a liquid mobile phase. | Used for obtaining analytical-grade purity and for quantifying impurities. A C18 column with a methanol/water mobile phase is common. google.compeptide.com |
Advanced Spectroscopic and Structural Elucidation of Octylferrocene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the molecular structure of octylferrocene. Both ¹H and ¹³C NMR are employed to provide detailed information about the hydrogen and carbon environments within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the protons on the cyclopentadienyl (B1206354) (Cp) rings and the octyl chain. The protons on the substituted and unsubstituted Cp rings typically appear as distinct multiplets in the aromatic region of the spectrum. The aliphatic protons of the octyl group exhibit signals at higher field strengths (lower ppm values), with multiplicities and integrations consistent with an eight-carbon chain. chemistrysteps.comoregonstate.edu
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation by identifying the unique carbon atoms in this compound. Key signals correspond to the carbons of the two cyclopentadienyl rings—including the substituted carbon—and the eight distinct carbons of the octyl chain. researchgate.netresearchgate.net Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, have been used to calculate and predict the ¹³C and ¹H NMR chemical shifts for this compound isomers. researchgate.net
Below is a representative table of expected NMR chemical shifts for n-octylferrocene. Actual values can vary slightly based on the solvent and experimental conditions. acs.orgwashington.edu
Table 1: Representative NMR Data for n-Octylferrocene
| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| Unsubstituted Cp Ring | ~4.10 (s, 5H) | ~68 |
| Substituted Cp Ring | ~4.05 (m, 4H) | ~67, ~69, ~85 (substituted C) |
| α-CH₂ (of octyl) | ~2.25 (t, 2H) | ~32 |
| β-CH₂ (of octyl) | ~1.50 (m, 2H) | ~31 |
| (CH₂)₅ | ~1.2-1.4 (m, 10H) | ~22-30 |
| Terminal CH₃ | ~0.88 (t, 3H) | ~14 |
Note: s=singlet, t=triplet, m=multiplet. Chemical shifts are approximate and relative to a standard.
Vibrational Spectroscopy (FTIR, Raman) for Molecular Vibrations and Bonding Analysis
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are vital for analyzing the molecular vibrations and bonding within this compound.
FTIR Spectroscopy: FTIR spectroscopy is used to identify the functional groups and confirm the structure of this compound and its derivatives. researchgate.netnih.gov The FTIR spectrum of this compound exhibits characteristic absorption bands. These include C-H stretching vibrations from both the cyclopentadienyl rings and the octyl chain, C=C stretching of the Cp rings, and Fe-Cp stretches. The presence of the octyl group is confirmed by the aliphatic C-H stretching and bending vibrations. When this compound is incorporated into composites, such as with carbon nanotubes (CNTs), FTIR is used to confirm its successful inclusion. researchgate.netresearchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR, particularly for the symmetric vibrations of the ferrocene (B1249389) cage. edinst.com It is a non-destructive technique that offers detailed insights into the vibrational properties of the molecule. mdpi.com For this compound, Raman spectroscopy can be used to study the effects of the alkyl substituent on the vibrational modes of the ferrocene moiety. researchgate.netnih.gov In composite materials, Raman spectroscopy helps to characterize the interactions between this compound and the host matrix. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the fragmentation patterns of this compound. Gas chromatography-mass spectrometry (GC-MS) is frequently used to analyze the components and purity of industrial-grade n-octylferrocene, which may contain various homologs and isomers. researchgate.netresearchgate.net
Under electron ionization (EI), the this compound molecule typically shows a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern often involves the loss of the octyl chain or parts of it, as well as cleavage of the bond between the iron atom and the cyclopentadienyl rings, leading to characteristic fragment ions. libretexts.org This fragmentation data is crucial for confirming the identity of the compound and analyzing its purity. researchgate.netnist.govnist.gov
Electron Microscopy (TEM, SEM) for Morphological Analysis in Composites
When this compound is incorporated into composite materials, its morphology and distribution within the matrix are critical to the final properties of the material. Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are indispensable for this analysis.
TEM: TEM provides high-resolution images of the internal structure of materials. mdpi.com In studies of this compound-based nanocomposites, such as those where it is confined within carbon nanotubes, TEM is used to visualize the filling of the nanotubes and confirm the location of the ferrocene derivative. researchgate.netresearchgate.netresearchgate.net
Surface-Specific Analytical Techniques (XPS, BET) in Modified Systems
For applications involving surface modification or porous materials, specific analytical techniques are employed to characterize the surface chemistry and area.
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material. When this compound is used to modify surfaces or is part of a composite, XPS can confirm its presence and determine the oxidation state of the iron (Fe²⁺/Fe³⁺), which is crucial for understanding its catalytic or electrochemical behavior. researchgate.netresearchgate.net
Brunauer-Emmett-Teller (BET) Analysis: The BET method is used to determine the specific surface area of a material by measuring the physical adsorption of a gas (typically nitrogen) onto its surface. tanyunchem.com This is particularly relevant when this compound is incorporated into porous host materials like carbon nanotubes or other frameworks. The BET surface area analysis helps in understanding how the inclusion of this compound affects the porosity and surface characteristics of the composite material. researchgate.netresearchgate.net
Electrochemical Behavior and Redox Chemistry of Octylferrocene Systems
Cyclic Voltammetry (CV) Studies of Octylferrocene and its Derivatives
Cyclic voltammetry (CV) is a versatile electroanalytical technique used to study electroactive species. jh.edu It involves applying a triangular potential waveform to an electrode and measuring the resulting current. nanoscience.comals-japan.com The resulting plot of current versus potential, known as a cyclic voltammogram, provides information on the redox potentials, reaction kinetics, and stability of the species involved. jh.edunanoscience.com
For ferrocene (B1249389) and its derivatives, including this compound, CV typically reveals a well-defined, reversible one-electron oxidation-reduction process. mdpi.comresearchgate.net The voltammogram for a simple, reversible system shows a pair of peaks: an anodic peak (oxidation) on the forward scan and a cathodic peak (reduction) on the reverse scan. The key parameters obtained from a CV experiment are the anodic peak potential (Epa), the cathodic peak potential (Epc), and their corresponding peak currents (ipa and ipc).
For an ideal reversible process, the ratio of the peak currents (ipa/ipc) is approximately one. mdpi.com The separation between the peak potentials (ΔEp = Epa - Epc) is close to 59/n mV at room temperature, where n is the number of electrons transferred (n=1 for the ferrocene/ferrocenium (B1229745) couple). The formal redox potential (E°'), a thermodynamic quantity, is typically estimated as the midpoint of the peak potentials, E½ = (Epa + Epc)/2. researchgate.net
Studies on various ferrocene derivatives show that the redox behavior is sensitive to factors like pH, concentration, and scan rate. mdpi.com For many derivatives, the ferrocene/ferrocenium couple exhibits quasi-reversible behavior, characterized by ΔEp values greater than the ideal 59 mV and a dependence of peak potentials on the scan rate. mdpi.com This indicates that the electron transfer kinetics are not infinitely fast. The process is often diffusion-controlled, meaning the peak current is proportional to the square root of the scan rate. researchgate.net
Mechanisms of Ferrocene/Ferrocenium Redox Couple in Solution
The fundamental electrochemical process for ferrocene (Fc) is a one-electron oxidation to the ferrocenium cation (Fc+). researchgate.net This process is known for being chemically and electrochemically reversible and kinetically uncomplicated. mdpi.comresearchgate.net
Fc ⇌ Fc⁺ + e⁻
This simple, outer-sphere electron transfer reaction involves the removal of an electron from the iron center, changing its oxidation state from Fe(II) in ferrocene to Fe(III) in the ferrocenium cation. mdpi.com The stability of both the neutral ferrocene molecule and the resulting ferrocenium cation contributes to the ideal electrochemical behavior. researchgate.net
Because of its well-behaved and reversible nature, the Fc/Fc⁺ redox couple is often recommended and used as an internal standard or reference system for electrochemical measurements in non-aqueous solvents. mdpi.comresearchgate.netmedwinpublishers.com
Influence of Alkyl Chain Substitution on Electrochemical Parameters
The substitution of functional groups on the cyclopentadienyl (B1206354) rings of ferrocene is a common strategy to tune its electrochemical properties. The electronic nature of the substituent directly modifies the electron density at the iron center, thereby altering the ease of oxidation.
Electron-donating groups, such as alkyl chains (e.g., methyl, octyl), increase the electron density at the iron center. This makes the ferrocene moiety easier to oxidize, resulting in a shift of the redox potential to more negative (less positive) values compared to unsubstituted ferrocene. acs.orgrsc.org Conversely, electron-withdrawing groups make oxidation more difficult, shifting the potential to more positive values. rsc.orgnih.gov
A linear relationship has been observed between the half-wave potential (E½) of substituted ferrocenes and the Hammett constant (σp) of the substituents, which quantifies their electron-donating or -withdrawing ability. acs.org For a series of methyl-substituted ferrocenes, the redox potential was found to decrease linearly with the number of methyl groups added. acs.org
The length of the alkyl chain also has a more subtle effect. While the primary electronic effect is established by the first few carbon atoms attached to the ring, longer chains can influence the "dielectric environment" around the redox center. rsc.orgrsc.org For ferrocene derivatives with long alkyl chains, an increase in chain length can lead to an increase in the oxidation potential. rsc.org This is hypothesized to be due to the hydrophobic alkyl chain displacing polar solvent molecules from the vicinity of the ferrocene core, which destabilizes the resulting ferrocenium cation and makes its formation less favorable. rsc.org This effect correlates with the hydrophobicity of the molecule, as measured by the octanol-water partition coefficient (clogP). rsc.org
| Compound | Number of Methyl Groups | E½ (V vs SCE) |
| Ferrocene (Fc) | 0 | +0.403 |
| Dimethylferrocene (Me₂Fc) | 2 | +0.302 |
| Octamethylferrocene (Me₈Fc) | 8 | +0.003 |
| Decamethylferrocene (Me₁₀Fc) | 10 | -0.096 |
| This table displays the half-wave potentials for a series of methyl-substituted ferrocenes, demonstrating the effect of electron-donating groups on the redox potential. Data sourced from ACS Omega. acs.org |
Interfacial Electrochemical Studies using Techniques such as Electrochemical Surface Forces Apparatus (EC-SFA)
The Electrochemical Surface Forces Apparatus (EC-SFA) is a powerful technique that measures the interaction forces between two surfaces in a liquid environment while simultaneously controlling the electrochemical potential of the surfaces. acs.orgnih.gov It can resolve distances with angstrom-level precision and forces at the nanonewton scale. This allows for the direct probing of phenomena like electric double-layer forces, ion pairing, and surface charging at the electrode-electrolyte interface. acs.org
EC-SFA has been used to study gold electrodes modified with self-assembled monolayers (SAMs) of ferrocene-terminated alkyl thiols (Fc-SAMs). acs.orgnih.gov In these systems, the alkyl chain (similar in function to the octyl group of this compound) serves to anchor the redox-active ferrocene headgroup to the electrode surface.
By applying a potential to oxidize the surface-confined ferrocene (Fc) to ferrocenium (Fc⁺), the EC-SFA can measure the resulting changes in surface forces. Studies have shown that the double-layer repulsion between two Fc⁺-SAM electrodes is significantly greater than that between two neutral Fc-SAM electrodes, which allows for the direct calculation of the surface charge density (σ). acs.orgnih.gov
These measurements have provided quantitative insights into the degree of ion pairing between the surface-confined ferrocenium cations and counterions from the electrolyte. acs.orgnih.gov It was found that most of the positive charge of the ferrocenium cations is compensated by the formation of ion pairs, and the degree of this pairing depends on the specific anion in the electrolyte. acs.orgnih.gov For example, the degree of dissociation between ferrocenium and the counteranion was found to be highest for triflate (CF₃SO₃⁻) and lowest for perchlorate (B79767) (ClO₄⁻). nih.gov These interfacial studies are crucial for understanding how the local environment affects the redox behavior of immobilized ferrocene moieties.
Redox-Switchable Systems Incorporating this compound Moieties
The reliable and reversible Fc/Fc⁺ redox couple makes ferrocene an ideal component for molecular switches. researchgate.netcsic.es In a redox-switchable system, the change in the oxidation state of the ferrocene unit is used to control, or "switch," a specific property or function of a larger molecular assembly, such as catalytic activity or fluorescence. csic.esnih.gov The lipophilic nature conferred by an octyl chain can be advantageous for incorporating these systems into non-aqueous media or membranes.
In the field of catalysis, ferrocene-containing ligands can be used to modulate the activity of a metal center. csic.esmdpi.comrsc.org The neutral ferrocene ligand is typically electron-donating. Upon oxidation to the electron-withdrawing ferrocenium cation, the electronic properties of the coordinated metal catalyst are altered, which can switch its catalytic activity "on" or "off." csic.esrsc.org This strategy has been applied to various reactions, including gold-catalyzed cyclizations and palladium-catalyzed cross-coupling reactions. csic.esrsc.org
Another application is in redox-switchable ring-opening polymerization (ROP). nih.gov Catalysts bearing ferrocene moieties can be switched between two oxidation states, with each state exhibiting different reactivity towards different monomers. This allows for precise control over the synthesis of block copolymers by timing the addition of oxidizing or reducing agents. nih.gov The first instance of such redox-mediated ROP was reported in 2006, and the field has since expanded to create complex polymer architectures. nih.gov
The principle of redox switching is general and can be applied to control other functions. For example, the fluorescence of a molecule can be quenched by an attached ferrocene unit through electron transfer. Oxidation to ferrocenium stops this quenching process, thereby switching the fluorescence "on." researchgate.net This reversible control over molecular properties makes ferrocene-based systems, including those with this compound, highly valuable for the development of smart materials and sensors.
Theoretical and Computational Investigations of Octylferrocene
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Interactions
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgmpg.de This theory is based on using the spatially dependent electron density as the fundamental variable, which makes it computationally feasible for large systems. mpg.descispace.com DFT calculations allow for the prediction of material behavior from first principles, without needing extensive empirical data. wikipedia.org
For octylferrocene, DFT calculations are instrumental in elucidating its electronic structure, including the distribution of electrons in molecular orbitals and their corresponding energy levels. jocpr.com These calculations can determine the ground-state electronic energy, a key factor in the molecule's stability and reactivity. scispace.comjocpr.com By employing various functionals, which are approximations for the exchange and correlation interactions, DFT can model the intricate interplay of forces within the molecule. wikipedia.org
DFT has been successfully used to investigate intermolecular interactions, which are critical for understanding chemical reactions. wikipedia.orgmdpi.com While standard DFT functionals may have limitations in describing long-range van der Waals forces, dispersion-corrected DFT methods provide a more accurate description of these interactions, which are essential for aromatic systems. nih.gov The application of dispersion-corrected DFT is crucial for accurately modeling the noncovalent interactions in complex aromatic systems. nih.gov
The table below summarizes key parameters that can be obtained from DFT calculations for this compound.
| Parameter | Description | Significance for this compound |
| Ground-State Energy | The total electronic energy of the molecule in its most stable state. | Indicates the thermodynamic stability of the this compound molecule. |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | Relates to the electronic excitability and chemical reactivity of the molecule. A smaller gap suggests higher reactivity. |
| Electron Density Distribution | The spatial distribution of electrons within the molecule. | Reveals regions of high and low electron density, indicating potential sites for electrophilic or nucleophilic attack. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Helps to predict how this compound will interact with other molecules and identifies regions prone to electrostatic interactions. |
| Mulliken Atomic Charges | A method for partitioning the total electron density among the atoms in a molecule. | Provides insight into the charge distribution and the polarity of different parts of the this compound molecule. |
Molecular Dynamics Simulations for Conformational Analysis and Dynamics
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. wustl.edumkjc.in By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational changes and dynamic behavior of molecules like this compound. wustl.edufrontiersin.org These simulations are invaluable for exploring the conformational landscape of flexible molecules and understanding how they behave in different environments. mkjc.in
For this compound, with its flexible octyl chain, MD simulations can reveal the preferred conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its properties and interactions. The simulations can be performed in various environments, such as in a vacuum, in a solvent, or within a larger assembly, to mimic real-world conditions. wustl.edu
The following table outlines key analyses performed in MD simulations of this compound.
| Analysis Type | Description | Insights Gained for this compound |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated structure and a reference structure over time. | Indicates the stability of the this compound conformation. Large fluctuations suggest conformational changes. frontiersin.org |
| Radius of Gyration (Rg) | A measure of the compactness of the molecule's structure. | Provides information on the overall shape and size of the this compound molecule and how it changes over time. mdpi.com |
| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Reveals the local structure and packing of this compound molecules in a condensed phase. |
| Dihedral Angle Analysis | Tracks the torsion angles of the rotatable bonds in the octyl chain. | Characterizes the flexibility of the octyl chain and identifies the most populated conformational states. |
The combination of MD simulations with machine learning techniques offers a promising avenue for exploring the vast conformational space of proteins and other dynamic molecules. nih.gov
Quantum Chemistry Approaches to Predict Reactivity and Stability
Quantum chemistry methods provide a theoretical framework for predicting the reactivity and stability of molecules by calculating their electronic structure and energy. jocpr.com These approaches, which are based on solving the Schrödinger equation, offer fundamental insights into chemical processes. jocpr.com
For this compound, quantum chemistry can be used to calculate various descriptors that correlate with its reactivity. For instance, the energies of the frontier molecular orbitals (HOMO and LUMO) are indicative of the molecule's ability to donate or accept electrons. A high HOMO energy suggests a good electron donor, while a low LUMO energy indicates a good electron acceptor. The hardness and softness of a molecule, derived from these orbital energies, also provide a measure of its reactivity and stability. mdpi.comresearchgate.net
Quantum chemical calculations can also be used to map out reaction pathways and determine the activation energies for various chemical transformations. jocpr.com This information is vital for understanding the kinetic stability of this compound and predicting its behavior in chemical reactions. Recent studies have also highlighted the importance of quantum tunneling in determining the stability of some molecules, a phenomenon that can be assessed through computational methods. nih.gov
Key reactivity and stability descriptors from quantum chemistry are presented in the table below.
| Descriptor | Definition | Relevance to this compound |
| Chemical Potential (μ) | Related to the negative of electronegativity, it measures the escaping tendency of electrons from a system. | A higher chemical potential suggests greater reactivity as a nucleophile. |
| Chemical Hardness (η) | A measure of the resistance to a change in electron distribution. | A harder molecule is generally less reactive and more stable. researchgate.net |
| Fukui Functions | Describe the change in electron density at a given point when the number of electrons is changed. | Identify the most reactive sites within the this compound molecule for nucleophilic, electrophilic, and radical attacks. |
| Activation Energy (Ea) | The minimum energy required for a chemical reaction to occur. | A higher activation energy implies greater kinetic stability of this compound towards a specific reaction. jocpr.com |
| Reaction Enthalpy (ΔH) | The change in enthalpy during a reaction. | Indicates whether a reaction involving this compound is exothermic (releases heat) or endothermic (absorbs heat). |
Computational Modeling of Intermolecular Interactions within this compound Assemblies
Understanding the intermolecular interactions within assemblies of this compound is crucial for predicting the properties of materials derived from it. doe.gov Computational modeling provides the tools to investigate these interactions at the molecular level. doe.govnih.gov These interactions, which include van der Waals forces, electrostatic interactions, and potentially hydrogen bonding in the presence of other molecules, govern the packing and organization of this compound in the solid state or in solution.
Various computational methods can be employed to model these interactions. Molecular mechanics force fields, used in MD simulations, provide a good description of non-covalent interactions. For a more accurate picture, particularly for electrostatic and dispersion interactions, quantum mechanical methods like DFT are necessary. mdpi.com Dispersion-corrected DFT is particularly important for accurately capturing the van der Waals forces that are significant in the stacking of aromatic rings like the cyclopentadienyl (B1206354) rings in ferrocene (B1249389). nih.gov
The study of intermolecular interactions is key to understanding the formation and stability of molecular aggregates and crystalline structures. doe.gov
The table below details the types of intermolecular interactions and the computational methods used to study them in this compound assemblies.
| Interaction Type | Description | Computational Method |
| Van der Waals Interactions | Weak, short-range forces arising from temporary fluctuations in electron density. | Dispersion-corrected DFT, Molecular Mechanics (MM), Symmetry-Adapted Perturbation Theory (SAPT) nih.gov |
| Electrostatic Interactions | Forces between permanent charges, dipoles, and quadrupoles. | DFT, MM with accurate partial charges |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Dispersion-corrected DFT, High-level ab initio methods |
| Hydrogen Bonding | An attractive interaction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | DFT, Atoms in Molecules (AIM) theory mdpi.com |
Rational Design Principles for this compound-Based Materials via Computational Methods
Computational methods are increasingly being used in the rational design of new materials with tailored properties. mdpi.communi.czresearchgate.net For this compound-based materials, these in silico approaches can guide the synthesis of molecules with desired electronic, optical, or self-assembly characteristics. By predicting how chemical modifications will affect the properties of this compound, researchers can focus their experimental efforts on the most promising candidates, saving time and resources. muni.cz
For example, DFT calculations can be used to screen different substituents on the ferrocene core to tune its redox potential or optical absorption spectrum. MD simulations can predict how changes in the length or branching of the alkyl chain will influence the self-assembly behavior and the resulting morphology of the material. wustl.edu Quantum chemistry methods can be used to design more stable this compound derivatives by identifying and mitigating potential degradation pathways. jocpr.com
The integration of computational modeling with experimental work creates a powerful feedback loop for materials discovery. mdpi.com Computational predictions can be validated by experiments, and experimental results can be used to refine and improve the computational models. nih.gov
The following table outlines some rational design strategies for this compound-based materials using computational methods.
| Design Goal | Computational Approach | Predicted Outcome |
| Tuning Redox Potential | DFT calculations of ionization potential and electron affinity. | Modified this compound derivatives with specific electrochemical properties for applications in sensors or catalysis. |
| Controlling Self-Assembly | MD simulations of this compound aggregates. | Design of this compound derivatives that form specific nanostructures, such as micelles, vesicles, or liquid crystals. |
| Enhancing Thermal Stability | Quantum chemistry calculations of bond dissociation energies and reaction barriers for decomposition. | This compound-based polymers or materials with improved stability at high temperatures. |
| Modifying Optical Properties | Time-dependent DFT (TD-DFT) calculations of electronic absorption spectra. | Design of this compound-based dyes or optical materials with specific absorption and emission characteristics. |
| Improving Solubility | Calculation of solvation free energies using continuum solvent models or explicit solvent MD simulations. | Tailoring the this compound structure to be soluble in specific solvents for processing and device fabrication. |
Applications of Octylferrocene in Catalysis and Materials Science
Octylferrocene as a Burning Rate Catalyst for Solid Propellants
In the realm of solid rocket propulsion, the precise control of the propellant's burning rate is paramount for motor performance. Ferrocene (B1249389) and its derivatives, including this compound, are well-established as effective burning rate catalysts for composite solid propellants, particularly those based on a polybutadiene (B167195) binder and ammonium (B1175870) perchlorate (B79767) (AP) as the oxidizer. tanyunchem.comtanyunchem.comtheoremchem.com The incorporation of this compound can significantly enhance the combustion speed, allowing for the design of high-thrust rocket motors. rocketmotorparts.com
A critical challenge in the long-term storage and reliability of composite solid propellants is the migration of additives, especially burning rate catalysts. researchgate.net Ferrocene itself, being a crystalline solid, is prone to sublimation and migration, which can alter the ballistic properties of the propellant over time and compromise the integrity of adjacent non-catalyzed components like liners. rocketmotorparts.com
The liquid nature and higher molecular weight of this compound, compared to unsubstituted ferrocene, are advantageous in mitigating this migration. The long alkyl chain of the octyl group increases the van der Waals forces and improves its compatibility with the polymeric binder matrix of the propellant. This enhanced compatibility helps to anchor the catalyst within the propellant grain, reducing its tendency to diffuse or migrate. While other ferrocene derivatives like catocene (B1518647) are also noted for their relatively low migration due to higher molecular weight, this compound presents a viable alternative. researchgate.net Research into novel ferrocene-based compounds continues to focus on synthesizing molecules with even lower migration potential by incorporating polar groups or creating dendritic structures to further restrict their movement within the propellant matrix. researchgate.net
Table 1: Comparison of Ferrocene-Based Burning Rate Catalysts
| Catalyst | Physical State | Key Advantage | Migration Tendency |
| Ferrocene | Crystalline Solid | High catalytic activity | High |
| This compound | Viscous Liquid | Lower migration than ferrocene | Moderate |
| tert-Butylferrocene | Liquid | - | Moderate |
| Catocene | Liquid | Low migration due to high molecular weight | Low |
The primary role of this compound as a burning rate catalyst is to accelerate the thermal decomposition of ammonium perchlorate (AP), which is often the rate-limiting step in the combustion of composite solid propellants. researchgate.netfrontiersin.org The decomposition of AP is a complex process generally considered to occur in two stages: a low-temperature decomposition (LTD) and a high-temperature decomposition (HTD). mdpi.com
The catalytic activity of ferrocene derivatives is attributed to the iron species formed during their decomposition. These iron-containing species, likely iron oxides, act as active sites that facilitate the breakdown of AP. dtic.mil The proposed mechanism involves several steps:
Adsorption: Ammonium perchlorate and its initial decomposition products, ammonia (B1221849) (NH₃) and perchloric acid (HClO₄), are adsorbed onto the surface of the catalyst particles. frontiersin.org
Electron Transfer: The catalyst facilitates electron transfer processes, which weaken the chemical bonds within the perchlorate ion (ClO₄⁻).
Lowering Activation Energy: By providing an alternative reaction pathway, the catalyst lowers the activation energy required for the decomposition of AP, leading to a significant decrease in the decomposition temperature. researchgate.net Studies have shown that ferrocene-based catalysts can lower the high-temperature decomposition peak of AP by over 100°C. researchgate.net
Research using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) has demonstrated that the addition of ferrocene compounds significantly alters the thermal decomposition profile of AP, confirming their catalytic effect. researchgate.net
Mitigation of Catalyst Migration in Composite Materials
Integration of this compound into Electroactive Polymer Materials
Electroactive polymers (EAPs) are materials that change their physical or chemical properties in response to an electrical stimulus. numberanalytics.comwikipedia.org They are at the forefront of research for applications in sensors, actuators, and energy conversion devices. routledge.com The incorporation of redox-active molecules like this compound into polymer matrices can impart or enhance their electroactive and photo-responsive behaviors.
The photovoltaic effect is the generation of a voltage and electric current in a material upon exposure to light. wikipedia.orgiberdrola.com This is distinct from the photoelectric effect, where electrons are ejected from the material's surface. solarbeglobal.comg2voptics.comyoutube.com In photovoltaic systems, excited charge carriers remain within the material, creating a potential difference. wikipedia.org
This compound has been successfully used to enhance the photoelectric properties of polymer systems. In one study, all-polymer thin-film systems were developed by incorporating an this compound polymer electrolyte as an acceptor layer alongside donor layers made of dibutyl ferrocene polymer electrolytes or poly(N-methylpyrrole) ferrocene. mdpi.com These systems demonstrated a remarkable and long-lasting photovoltage phenomenon. When exposed to light with a wavelength of 450 nm, they generated a voltage of nearly 700 mV that was sustained even after 30 minutes. mdpi.com This sustained photovoltage highlights the potential of this compound in developing organic photovoltaic devices and light-sensitive materials.
Table 2: Photovoltaic Performance of an this compound-Containing Polymer System
| Parameter | Value |
| Light Source Wavelength | 450 nm |
| Maximum Photovoltage | ~700 mV |
| Duration of Photovoltage | > 30 minutes |
| Acceptor Layer | This compound polymer electrolyte |
Data sourced from Mehta et al. mdpi.com
Stimulus-responsive polymers, or "smart" polymers, can react to external triggers like light, temperature, or an electric field. frontiersin.orgrsc.org Electro-responsive systems, in particular, are of interest for applications ranging from controlled drug delivery to advanced sensors. semanticscholar.orgrsc.org These materials often rely on the reversible oxidation and reduction (redox) reactions of embedded electroactive species. semanticscholar.org
The integration of this compound into a polymer electrolyte creates a stimulus-responsive system. The ferrocene/ferrocenium (B1229745) redox couple provides a mechanism for the material to respond to an applied electrical potential. As demonstrated in the photovoltaic systems mentioned previously, the this compound-containing polymer layer acts as an electron acceptor. mdpi.com This ability to participate in light-induced and electrically-induced charge transfer processes makes it a key component in the development of multi-stimuli-responsive materials, where light can be used as a trigger to generate an electrical signal or vice-versa. mdpi.com
Photovoltaic Phenomena and Photoelectric Enhancement
This compound in Molecular Wires and Electronic Devices
The field of molecular electronics aims to use single molecules or nanoscale assemblies of molecules as components in electronic circuits. titech.ac.jp A key component in this endeavor is the "molecular wire," a molecule designed to conduct electrical current from one point to another. chemistryworld.comaps.org Researchers are exploring various molecular structures, including organometallic compounds, to create stable and highly conductive wires. titech.ac.jpnih.gov
While specific research detailing the use of this compound as a primary component in molecular wires is nascent, the fundamental properties of the ferrocene core make it an attractive candidate for such applications. Ferrocene and its derivatives are known for their stable and reversible redox behavior, which is crucial for electron transport. The ability to functionalize the cyclopentadienyl (B1206354) rings, as with the octyl group, allows for the tuning of the molecule's electronic properties and its interaction with electrodes.
The principle behind using such molecules in electronic devices is to bridge the gap between two electrodes, creating a metal-molecule-metal junction. titech.ac.jp The conductance of this junction is highly dependent on the alignment of the molecule's orbitals with the Fermi level of the electrodes. nih.gov The octyl chain in this compound could serve to anchor the molecule on a substrate or to influence the self-assembly of molecular layers, which is a critical aspect of fabricating functional molecular electronic devices. The development of highly conductive molecular wires often involves strategies to create a narrow gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), a property that can be tuned through chemical modification of the core structure. titech.ac.jp
Surface Modification via Self-Assembled Monolayers (SAMs) for Advanced Materials
The modification of surfaces at the molecular level using self-assembled monolayers (SAMs) is a cornerstone of nanotechnology, enabling the precise control of interfacial properties for advanced materials. While specific research focusing exclusively on this compound for SAM formation is not extensively documented, the broader class of ferrocene-terminated alkanethiols, which includes structures analogous to functionalized this compound, has been widely studied. These molecules typically consist of a ferrocene head group, an alkyl chain spacer (such as an octyl chain), and a thiol anchoring group that spontaneously forms a highly ordered monolayer on gold surfaces. utwente.nl
The primary driving force for the assembly is the strong, semi-covalent bond between the sulfur of the thiol group and the gold substrate, an interaction with an energy of approximately 45 kcal/mol. Van der Waals interactions between the alkyl chains, such as the octyl group, promote the formation of a densely packed, crystalline-like monolayer. The ferrocene moiety, positioned at the monolayer-electrolyte interface, imparts its unique redox activity to the surface.
The electrochemical behavior of these ferrocene-terminated SAMs is a key area of investigation. The ferrocene/ferrocenium (Fc/Fc+) redox couple provides a reversible, surface-confined electrochemical signal that can be probed using techniques like cyclic voltammetry (CV). nih.govjecst.org The formal potential of this redox couple is sensitive to the local microenvironment, including the nature of the electrolyte and the packing density of the monolayer. figshare.comnih.gov Research has shown that co-adsorbing ferrocene-terminated alkanethiols with simple alkanethiols can create a more homogeneous and non-interacting environment for the ferrocene units, resulting in thermodynamically ideal surface electrochemistry. osti.gov
The length of the alkyl spacer chain significantly impacts the electron transfer kinetics between the electrode and the ferrocene redox center. nih.gov Generally, as the chain length increases, the rate of electron transfer decreases due to the longer tunneling distance. This relationship is a fundamental aspect of studying electron transfer processes in these well-defined systems. nih.govacs.org The structure and orientation of the molecules within the SAM can be characterized by various surface-sensitive techniques, including X-ray photoelectron spectroscopy (XPS) and near-edge X-ray absorption fine structure (NEXAFS) spectroscopy, which provide information on elemental composition and molecular orientation, respectively. researchgate.netaip.org
The unique, electrochemically addressable nature of ferrocene-containing SAMs makes them highly valuable for applications in molecular electronics, biosensing, and as anion-selective membranes. utwente.nljecst.orgnih.gov
Table 1: Research Findings on Ferrocenyl-Alkanethiol SAMs on Gold Electrodes
| Feature | Description | Research Finding | Citation |
| Formation | Spontaneous adsorption of ferrocenyl-alkanethiols from solution onto a gold substrate. | Forms a stable, semi-covalent bond between sulfur and gold, with van der Waals forces between alkyl chains driving organization. | osti.gov |
| Structure | Highly ordered, crystalline-like monolayer with the ferrocene group at the outer surface. | Molecules are typically tilted with respect to the surface normal to maximize chain-chain interactions. The structure can be influenced by co-adsorbed molecules. | osti.govaip.org |
| Electrochemical Behavior | Exhibits reversible redox activity based on the Ferrocene/Ferrocenium (Fc/Fc+) couple. | The formal potential is sensitive to the local environment. Longer alkyl chains generally lead to slower electron transfer kinetics. | nih.govosti.gov |
| Characterization | Probed by techniques like Cyclic Voltammetry (CV), X-ray Photoelectron Spectroscopy (XPS), and Surface Plasmon Resonance (SPR). | CV is used to determine electron transfer rates and surface coverage. XPS confirms elemental composition and molecular integrity. | nih.govnih.govresearchgate.net |
| Applications | Used in molecular electronics, biosensors, and as switchable surfaces. | The redox state can be used to control surface properties, such as ion binding, for sensing applications. | utwente.nlnih.gov |
This compound-Derived Components in Metal-Organic Frameworks (MOFs) and Related Catalysts
Metal-Organic Frameworks (MOFs) are a class of crystalline porous polymers constructed from metal ions or clusters linked together by organic ligands. researchgate.netexlibrisgroup.com The incorporation of ferrocene and its derivatives into MOF structures has attracted significant research interest. This is due to the potential to combine the intrinsic porosity and high surface area of MOFs with the unique redox, optical, and electrochemical properties of ferrocene. researchgate.netexlibrisgroup.com While literature specifically detailing the use of this compound as a direct precursor is limited, the use of other functionalized ferrocenes as building blocks or guest molecules is well-established.
Ferrocene-containing MOFs can be synthesized in several ways. One common method involves using a ferrocene derivative that has been functionalized with appropriate coordinating groups (like carboxylates or pyridyls) to act as the organic linker in the MOF structure. researchgate.net Alternatively, ferrocene molecules can be encapsulated within the pores of a pre-existing MOF as guest molecules. exlibrisgroup.com A more recent approach involves modifying a synthesized MOF with a ferrocene-containing molecule. For instance, an iron-based MOF, MIL-101-NH2, was chemically modified through a Schiff base reaction with ferrocenecarboxaldehyde to create a ferrocene-modified MOF (Fc-MIL). nih.gov This method successfully grafted ferrocene units onto the stable framework, enhancing its catalytic properties. nih.gov
The primary application of these ferrocene-containing MOFs is in catalysis. The iron center in the ferrocene moiety can readily undergo reversible one-electron oxidation-reduction (Fe²⁺/Fe³⁺), making it an active site for various chemical transformations. researchgate.netmdpi.com In the case of Fc-MIL, the material was shown to be an enhanced catalyst for activating Oxone to generate sulfate (B86663) radicals for the degradation of organic pollutants in water. nih.gov The synergistic effect of having both the iron sites from the original MOF structure and the grafted ferrocene units resulted in higher catalytic activity compared to the unmodified MOF. nih.gov
In another example, a novel titanium-based MOF (Fe-Tc) was constructed using titanium clusters and a ferrocene-containing ligand. This material demonstrated excellent photocatalytic activity for the reduction of CO₂ under visible light, with a formate (B1220265) production rate of 39.5 μmol g⁻¹ h⁻¹. researchgate.net The presence of the ferrocene unit was credited with facilitating the separation of photogenerated electrons and holes, a key factor in efficient photocatalysis. researchgate.net Ferrocene-based MOFs have also been identified as potential catalysts for the oxygen evolution reaction, which is critical for applications like water splitting. mdpi.com
Table 2: Examples of Ferrocene-Containing MOFs and Their Catalytic Applications
| MOF System | Role of Ferrocene | Synthesis Method | Catalytic Application | Key Finding | Citation |
| Fc-MIL | Grafted functional unit | Post-synthetic modification of MIL-101-NH₂ with ferrocenecarboxaldehyde. | Activation of Oxone for pollutant degradation. | Fc-MIL showed higher catalytic activity than the parent MOF due to additional catalytic sites from ferrocene. | nih.gov |
| Fe-Tc | Organic linker/building block | Solvothermal reaction of titanium clusters and a ferrocene-based ligand. | Photocatalytic reduction of CO₂. | The ferrocene component enhanced the separation of photogenerated charge carriers, improving photocatalytic efficiency. | researchgate.net |
| General Ferrocene MOFs | Building block or guest molecule | Various, including direct synthesis with ferrocene-based linkers. | Oxygen evolution reaction (water splitting). | The redox activity of the ferrocene unit is identified as a key feature for potential catalytic applications in energy production. | mdpi.com |
Octylferrocene in Advanced Sensing Technologies
Design and Mechanism of Electrochemical Sensors Utilizing Octylferrocene
The fundamental design of electrochemical sensors incorporating this compound revolves around its function as a redox-active species within a sensing membrane. Ferrocene (B1249389) and its derivatives are well-known for their stable and reversible one-electron oxidation-reduction behavior (Fe²⁺ ⇌ Fe³⁺ + e⁻). In the context of sensors, this property is harnessed to transduce a chemical interaction, such as ion binding or transfer, into a measurable electrical signal.
The key design feature of sensors using this compound is its incorporation into a hydrophobic, ion-selective membrane, often composed of a polymer like poly(vinyl chloride) (PVC). The long octyl chain makes the molecule highly lipophilic, ensuring it remains entrapped within the non-polar membrane and reduces leaching into the aqueous sample, a common issue with more soluble ferrocene derivatives. This stability is crucial for the long-term performance of the sensor. acs.org
The mechanism of these sensors is typically based on ion-to-electron transduction at the interface between the membrane and the sample solution. researchgate.net When the sensor is in operation, the oxidation of the ferrocene core within the membrane results in the formation of a positively charged ferricinium ion. To maintain charge neutrality within the membrane, this process is coupled with the transfer of ions across the interface. For example, the oxidation of this compound can drive the expulsion of a cation from the membrane into the solution or facilitate the extraction of an anion from the solution into the membrane. researchgate.net This coupling of redox activity and ion transfer allows the sensor to respond to the concentration of specific ions in the sample.
These systems can be used in various electrochemical techniques, including potentiometry, where the potential difference is measured under zero-current conditions, and voltammetry, where the current is measured as a function of applied potential. acs.orgarrow.com The lipophilicity of this compound is advantageous as it enhances adhesion to electrode surfaces and ensures compatibility with the polymeric membrane, leading to a stable and reversible electrochemical response.
| Design Element | Function / Mechanism | Key Properties of this compound |
| Redox Mediator | Undergoes reversible oxidation (Fe²⁺ to Fe³⁺) to transduce chemical events into electrical signals. researchgate.net | Stable and well-defined redox potential. |
| Sensing Membrane | Typically a plasticized polymer (e.g., PVC) that houses the mediator and selectively interacts with target ions. acs.org | High lipophilicity ensures entrapment and stability within the membrane, preventing leaching. acs.org |
| Ion-to-Electron Transduction | The redox state change of ferrocene is coupled with ion transfer across the membrane-sample interface to maintain electroneutrality. researchgate.net | Facilitates charge transfer for detecting both anions and cations. researchgate.netdntb.gov.ua |
| Solid Contact | Acts as a solid-state transducer layer, eliminating the need for an internal liquid filling solution in ion-selective electrodes (ISEs). acs.orglcms.cz | Hydrophobic nature makes it ideal for solid-contact interfaces, enabling sensor miniaturization. acs.org |
Applications in Polymeric Sensor Platforms
The distinct properties of this compound make it highly suitable for integration into various polymeric sensor platforms, particularly for the development of all-solid-state ion-selective electrodes (ISEs). acs.orglcms.cz These sensors offer significant advantages over traditional liquid-contact ISEs, including robustness, portability, and miniaturization. lcms.cz
In these platforms, a polymeric membrane, frequently composed of PVC mixed with a plasticizer, is "doped" with this compound. The this compound is not covalently bound but is physically dissolved and entrapped within the polymer matrix. Its high lipophilicity ensures it does not leach out, while its molecular nature provides a high redox capacity within the membrane. acs.org This this compound-containing polymer membrane is cast directly onto a solid conducting substrate (like glassy carbon or a metal), forming the solid-contact ISE.
The primary role of this compound in this configuration is to function as an ion-to-electron transducer. It provides a well-defined redox couple at the interface between the ionically conductive sensing membrane and the electronically conductive substrate, which is essential for a stable and reproducible sensor signal. acs.org When the sensor is exposed to a sample, the selective binding of the target ion at the outer membrane surface creates a potential change that is converted into an electronic signal via the redox reaction of the embedded this compound. This design eliminates the need for an internal reference solution, which is a major source of potential drift and failure in conventional ISEs. lcms.cz
The use of lipophilic ferrocene derivatives in polymeric membranes has been explored as a promising alternative to conducting polymers for creating solid-contact transducers due to their reversible and well-defined electrochemistry. acs.org
| Polymer Platform | Role of this compound | Sensor Type | Advantages |
| Poly(vinyl chloride) (PVC) Membrane | Freely-dissolved, lipophilic redox shuttle and ion-to-electron transducer. acs.org | All-Solid-State Ion-Selective Electrode (ISE). acs.org | Eliminates internal filling solution, robust, miniaturizable, prevents mediator leaching. acs.orglcms.cz |
| Polyurethane-based Thin Film | Lipophilic redox molecule for thermodynamic studies of ion transfer. researchgate.net | Thin Film Membrane Electrode. | Allows for high ion transfer capacity and investigation of electrochemical mechanisms. researchgate.net |
| Molecularly Imprinted Polymers (MIPs) | Can act as the signaling redox unit within a polymer matrix containing specific recognition sites. mdpi.com | Chemosensor / Biosensor. mdpi.com | High selectivity and stability for detecting specific organic or biological molecules. mdpi.com |
Biosensing Concepts Incorporating Ferrocene Derivatives
Ferrocene and its derivatives are foundational to the development of second-generation electrochemical biosensors. In this concept, the ferrocene derivative acts as a "redox mediator" or an "electron shuttle," facilitating electron transfer between the active site of a redox enzyme and the surface of an electrode. nih.govmdpi.com This process overcomes the high overpotentials often required for the direct oxidation or reduction of biological molecules at an electrode surface. nih.gov
While specific research focusing exclusively on this compound in biosensors is limited, its properties as a lipophilic ferrocene derivative make it suitable for certain biosensing designs. A major challenge in mediated biosensors is the potential for the mediator to leach from the electrode surface, especially if it is water-soluble. nih.gov The high lipophilicity of this compound makes it an excellent candidate for creating reagentless biosensors where the mediator is stably immobilized on the electrode. This can be achieved by entrapping this compound within a hydrophobic polymer matrix or a carbon paste electrode, alongside the biorecognition element (e.g., an enzyme). nih.gov
For example, in a glucose biosensor, an enzyme like glucose oxidase (GOx) oxidizes glucose. A ferrocene mediator can then be used to re-oxidize the reduced enzyme, shuttling the electrons to the electrode to generate a current proportional to the glucose concentration. mdpi.com By using a lipophilic derivative like this compound within a non-polar binding matrix, a stable sensor can be constructed that does not require the mediator to be dissolved in the sample solution.
Furthermore, the hydrophobicity of this compound could be leveraged in biosensors designed to operate in complex biological fluids or for detecting lipid-soluble analytes. The mediator could be partitioned into lipid membranes or other non-aqueous phases where the biological reaction of interest occurs. This approach allows for the design of specialized biosensors for applications in complex matrices where aqueous-soluble mediators would be ineffective.
| Component | Description | Role/Function |
| Biorecognition Element | A biological molecule that specifically interacts with the target analyte (e.g., Glucose Oxidase for glucose). mdpi.com | Provides selectivity for the target analyte. |
| Redox Mediator | A lipophilic ferrocene derivative, such as this compound. | Shuttles electrons between the enzyme's redox center and the electrode surface, enabling signal generation at low potentials. nih.govmdpi.com |
| Transducer | An electrode (e.g., glassy carbon, screen-printed electrode) where the mediator is immobilized and the electrochemical signal is measured. nih.gov | Converts the biochemical recognition event into a quantifiable electrical signal (e.g., current). |
| Immobilization Matrix | A hydrophobic polymer, paste, or self-assembled monolayer that physically entraps both the enzyme and the lipophilic mediator. acs.orgnih.gov | Ensures stability of the sensor components and prevents leaching of the mediator into the sample. acs.orgnih.gov |
Bioorganometallic Research Relevant to Alkylferrocene Derivatives
Fundamental Principles of Ferrocene-Biomolecule Conjugation
The conjugation of ferrocene (B1249389) to biomolecules is a cornerstone of its application in bioorganometallic chemistry, aiming to combine the unique redox properties of the organometallic moiety with the specific functions of biological molecules like peptides, sugars, or proteins. ugr.esrsc.orgmdpi.com This process allows for the creation of hybrid molecules with novel applications, from electrochemical biosensors to targeted therapeutics. researchgate.netnih.gov
A primary strategy for conjugation involves forming a covalent bond between the ferrocene unit and the biomolecule. The rich chemistry of ferrocene allows for its derivatization with various reactive functional groups, making it amenable to a range of coupling reactions. rsc.orgresearchgate.net Common methods include:
Acylation Reactions: Ferrocenecarboxylic acid or its activated derivatives (like chlorocarbonylferrocene) can be reacted with amine or hydroxyl groups on biomolecules to form stable amide or ester linkages. ugr.esarkat-usa.org
Michael-Type Addition: Ferrocene derivatives containing a vinyl sulfone group are effective reagents for conjugating with molecules that have amine or thiol groups. ugr.esrsc.org This reaction proceeds under mild conditions, which is crucial for preserving the biological function of the target biomolecule. ugr.esrsc.org
"Click" Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is another powerful method used for ferrocene bioconjugation, known for its high efficiency and specificity.
The choice of conjugation strategy depends on the functional groups available on both the ferrocene derivative and the biomolecule, as well as the need to maintain the biomolecule's structural integrity and function. ugr.es The resulting ferrocene-biomolecule conjugates are studied for applications in biosensing, where the ferrocene acts as an electrochemical reporter, and in medicinal chemistry. mdpi.commdpi.com
Redox Activity and Reactive Oxygen Species (ROS) Generation in Bio-Systems
A defining characteristic of ferrocene and its derivatives is their stable and reversible one-electron redox chemistry. The central iron atom can be easily oxidized from its Fe(II) state to the Fe(III) state, forming the ferrocenium (B1229745) cation. mdpi.comlife-science-alliance.orgbiorxiv.org This electrochemical behavior is central to the biological activity of many ferrocene compounds. mdpi.com
The general mechanism of action for many biologically active ferrocene derivatives involves the intracellular generation of reactive oxygen species (ROS). life-science-alliance.orgbiorxiv.org Once inside a cell, the ferrocene derivative can undergo oxidation to the ferrocenium cation. life-science-alliance.orgbiorxiv.org This process can participate in Fenton-like reactions, where the iron center catalyzes the conversion of endogenous hydrogen peroxide (H₂O₂) into highly reactive hydroxyl radicals (•OH). mdpi.comrsc.org
The elevation of intracellular ROS levels induces a state of oxidative stress. ulisboa.ptlife-science-alliance.org This stress can lead to widespread cellular damage, including:
DNA Damage: ROS can cause strand breaks and oxidative lesions in DNA, which can trigger cell death pathways. mdpi.comnih.gov
Lipid Peroxidation: The oxidation of lipids in cellular membranes disrupts their integrity and function. ulisboa.pt
Protein Oxidation: Proteins can be oxidized, leading to loss of function and cellular damage. ulisboa.pt
This induced oxidative stress is a key mechanism behind the observed anticancer activity of many ferrocene derivatives, as it can selectively push cancer cells, which often have a compromised redox balance, into apoptosis (programmed cell death). life-science-alliance.orgbiorxiv.orgmdpi.com The effects of this ROS-mediated mechanism can often be reversed by the addition of antioxidants. life-science-alliance.orgbiorxiv.org
| Property | Description | Biological Relevance |
| Redox Couple | Fe(II) (ferrocene) ⇌ Fe(III) (ferrocenium) + e⁻ | Enables participation in biological electron transfer reactions. mdpi.com |
| Redox Potential | Mild and reversible potential. | Allows for interaction with biological redox systems under physiological conditions. nih.gov |
| ROS Generation | Catalyzes the formation of hydroxyl radicals via Fenton-like chemistry. mdpi.comrsc.org | Induces oxidative stress, leading to cellular damage and apoptosis. ulisboa.ptlife-science-alliance.org |
Design of Ferrocene Derivatives for Targeted Biological Interactions
The design of ferrocene derivatives for specific biological applications is a highly active area of research. americanjournal.orgfresnostate.edu The "sandwich" structure of ferrocene is stable and can be functionalized on one or both of its cyclopentadienyl (B1206354) rings, allowing for precise tuning of its properties. researchgate.netontosight.ai The lipophilic nature of the basic ferrocene structure facilitates crossing of the cell membrane. ulisboa.ptalfa-chemical.com
The introduction of substituents, such as the n-octyl group in octylferrocene, is a key design strategy. The alkyl chain significantly increases the molecule's lipophilicity (hydrophobicity). This property can enhance the compound's ability to interact with and penetrate the lipid bilayers of cell membranes, potentially leading to higher intracellular accumulation. mdpi.comalfa-chemical.com
Key design principles include:
Bioisosteric Replacement: The ferrocenyl group is often used as a bioisostere for a phenyl ring in known drug molecules. mdpi.comnih.gov This substitution can lead to significant changes in physicochemical properties and often results in enhanced biological activity. mdpi.comnih.gov
Conjugation to Targeting Moieties: Ferrocene can be attached to molecules that have a natural affinity for specific biological targets. nih.gov For example, conjugating ferrocene to steroid hormones like estrogen or testosterone (B1683101) has been explored to target hormone-dependent cancer cells. nih.gov
Modulation of Physicochemical Properties: Functional groups are added to the ferrocene core to modify properties like solubility, stability, and electronic characteristics. ontosight.ai For instance, attaching polar groups can increase water solubility, while the length of an alkyl chain, as in this compound, can modulate its interaction with hydrophobic pockets in proteins or enzymes.
The goal of these design strategies is to create ferrocene derivatives that can be delivered to specific cells or tissues and exert a desired biological effect, often through the redox-mediated mechanisms described previously. nih.govontosight.ai
Applications in Medicinal Chemistry Beyond Specific Pharmaceutical Dosages
The unique properties of ferrocene derivatives have led to their exploration in a wide range of medicinal chemistry applications. mdpi.comnumberanalytics.com Their ability to generate ROS, coupled with their structural versatility, makes them promising candidates for the development of new therapeutic agents. mdpi.comontosight.ai It is important to note that much of this research is preclinical.
| Application Area | Description of Activity | Example Derivative Class |
| Anticancer | Many ferrocene derivatives exhibit cytotoxic activity against various cancer cell lines, often through ROS-mediated apoptosis. nih.govontosight.ai The ferrocifen family, for example, are analogues of the breast cancer drug tamoxifen. nih.govfigshare.com | Ferrocifens, Ferrocenyl-steroid conjugates, Ruthenium-ferrocene bimetallics. nih.govacs.org |
| Antimalarial | The most prominent example is Ferroquine, a ferrocene-chloroquine conjugate that has shown efficacy against chloroquine-resistant strains of Plasmodium falciparum. figshare.comresearchgate.net | Ferroquine and other aminoquinoline conjugates. nih.govfigshare.com |
| Antimicrobial | Ferrocene derivatives have been investigated for their antibacterial and antifungal properties. mdpi.comarkat-usa.orglookchem.com Their mechanism can involve ROS generation or other interactions with microbial cells. ulisboa.pt | Ferrocenyl-chalcone conjugates, Ferrocene-peptide conjugates. nih.govresearchgate.net |
| Antiparasitic | Beyond malaria, ferrocene compounds have been studied for activity against other parasites. researchgate.net | Praziquantel-ferrocene conjugates. ulisboa.pt |
| Enzyme Inhibition | The ferrocene moiety can be designed to fit into the active sites of specific enzymes, inhibiting their function. alfa-chemical.com | Ferrocene-containing HDAC inhibitors. figshare.com |
| Biosensing | The reversible redox properties of ferrocene make it an ideal mediator for electrochemical biosensors, used in applications like glucose monitoring. researchgate.netmdpi.com | General ferrocene derivatives used as redox labels. rsc.org |
The development of these compounds often involves creating hybrid molecules where the ferrocene unit is combined with another biologically active pharmacophore to achieve synergistic or improved effects. nih.govnih.gov
General Mechanistic Studies of Ferrocene Derivatives in Biological Contexts
Understanding the mechanism of action of ferrocene derivatives is crucial for their rational design and development as therapeutic agents. acs.organr.fr While specific mechanisms can vary depending on the derivative's structure and the biological system, several general principles have been established.
The primary and most studied mechanism revolves around the redox activity of the iron center. life-science-alliance.orgbiorxiv.org The process typically begins with the uptake of the ferrocene compound into the cell. The lipophilicity of derivatives like this compound is advantageous for passive diffusion across the cell membrane. ulisboa.ptalfa-chemical.com Some studies also suggest that uptake can be mediated by transferrin receptors, which are responsible for iron transport into cells. mdpi.com
Once inside the cell, the ferrocene derivative (Fc) is oxidized to the ferrocenium cation (Fc⁺). life-science-alliance.orgbiorxiv.org This oxidation is a key step that initiates the compound's biological effects. The resulting Fc⁺ can then induce potent oxidative stress through the generation of ROS, as detailed in section 8.2. mdpi.comrsc.orgnih.gov This cascade of oxidative damage to crucial biomolecules like DNA, proteins, and lipids is a common pathway leading to cell death, particularly in cancer cells which are more vulnerable to such stress. ulisboa.ptmdpi.com
In addition to ROS generation, other mechanistic aspects have been proposed. For some derivatives, the biological activity is linked to the specific molecule or "vector" to which the ferrocene is attached. nih.gov In these cases, the ferrocene-conjugate is designed to interact with a specific biological target, such as a receptor or an enzyme, where the ferrocene moiety may help to correctly position the molecule for binding or contribute to its inhibitory effect. figshare.comacs.org For example, replacing a phenyl group in an existing inhibitor with a ferrocenyl group can alter its binding affinity and efficacy. acs.org
Future Research Directions and Emerging Trends in Octylferrocene Chemistry
Exploration of Novel Synthetic Methodologies for Precision Alkylferrocene Architectures
The future of octylferrocene chemistry is intrinsically linked to the ability to create highly specific and complex molecular architectures with precision. buponline.com Research is shifting towards methodologies that offer unprecedented control over the placement and nature of functional groups on the ferrocene (B1249389) core.
A significant area of development is the creation of new C-C bond formation pathways. mdpi.com For instance, innovative sp²–sp³ coupling reactions, directed by hybrid transition metal catalysts, represent a novel approach for the controlled alkylation of the ferrocene scaffold. mdpi.com Such methods are crucial for synthesizing ferrocene-functionalized molecules with tailored electronic and steric properties. americanjournal.org Furthermore, researchers are exploring both direct and indirect esterification reactions to produce new alkylferrocene derivatives. researchgate.net Indirect routes, which may involve the Cannizzaro reaction to generate alkylferrocenecarboxylic acids and alkyl(hydroxymethyl)ferrocene intermediates, provide multi-step but highly versatile pathways to diverse functionalized products. researchgate.net
The ongoing challenge in synthetic ferrocene chemistry is to overcome issues of regioselectivity and substrate specificity. americanjournal.org Future methodologies will likely focus on catalyst design and reaction engineering to precisely control which cyclopentadienyl (B1206354) ring is functionalized and the position of substitution on the ring. The development of one-pot, single-step reactions that offer high yields and atom economy is also a major trend, reflecting a broader move towards more efficient and sustainable chemical synthesis. researchgate.net
Key Research Objectives in Synthesis:
Development of catalysts for regioselective functionalization.
Exploration of novel coupling reactions for diverse substitutions. mdpi.com
Design of multi-step synthetic routes for complex, multifunctional architectures. researchgate.net
Optimization of one-pot reactions to improve efficiency and yield. researchgate.net
Advanced In-Situ Characterization for Reaction Mechanisms and Material Performance
A deeper understanding of how this compound functions in various applications requires a move beyond conventional ex-situ characterization, which only examines materials before and after a reaction. mdpi.comnih.gov The future lies in advanced in-situ and operando techniques that allow for the real-time monitoring of chemical reactions and material transformations under actual operating conditions. mdpi.comshu.edu.cn
Techniques such as in-situ Raman spectroscopy and X-ray Absorption Spectroscopy (XAS) are becoming indispensable tools. mdpi.comnih.gov In-situ Raman spectroscopy can track changes in vibrational modes during a reaction, providing insights into the evolution of surface species and the formation of reaction intermediates. mdpi.com XAS, on the other hand, can probe the local atomic structure and oxidation state of the iron center in this compound, revealing how it behaves during catalytic or electrochemical processes. nih.gov These methods are crucial for elucidating complex reaction mechanisms, identifying the true active sites of a catalyst, and understanding why performance might degrade over time. mdpi.comrsc.org
By directly observing the dynamic changes in a system, researchers can build more accurate models of catalytic activity and material behavior. shu.edu.cn This is particularly important in electrocatalysis, where the catalyst surface can undergo significant reconstruction during operation. mdpi.com The insights gained from these advanced characterization methods are essential for the rational design of next-generation, high-performance materials based on this compound. mdpi.comshu.edu.cn
Development of Sustainable and Eco-Friendly Applications in Catalysis and Energy
The principles of green chemistry and sustainability are increasingly guiding research into new applications for organometallic compounds. mdpi.comthe-innovation.org this compound is well-positioned to contribute to this shift, with future research focused on its use in eco-friendly catalytic processes and sustainable energy solutions. wiley.com
In catalysis, the goal is to develop systems that are highly efficient, minimize waste, and operate under mild conditions, such as room temperature. wiley.com Research is exploring the use of ferrocene derivatives in transformations that are critical for environmental remediation, such as the decomposition of organic pollutants and the reduction of CO2 into useful fuels. the-innovation.orgrsc.org The transformation of waste materials into valuable catalysts is another promising avenue that aligns with the principles of a circular economy. mdpi.com
In the energy sector, ferrocene derivatives are known for their role as burning rate catalysts in solid propellants. researchgate.netresearchgate.net Future work aims to enhance these properties while addressing challenges like catalyst migration. researchgate.netresearchgate.net Beyond propellants, the reversible redox behavior of the ferrocene moiety makes it a prime candidate for energy storage applications. researchgate.net For example, Mehta and colleagues developed polymer thin-film systems incorporating octyl ferrocene polymer electrolyte acceptor layers that exhibited long-lasting photovoltage phenomena, demonstrating potential in energy harvesting. mdpi.com The development of piezoelectric and pyroelectric catalysts, which can convert mechanical or thermal energy into chemical energy, represents another frontier where ferrocene-based materials could find novel applications. rsc.org
Integration of this compound in Advanced Nanomaterials and Hybrid Systems
The integration of this compound into nanomaterials and hybrid systems offers a powerful strategy to create materials with synergistic or entirely new functionalities. acs.orgamolf.nl This involves combining the unique electrochemical and physical properties of this compound with the high surface area and quantum effects of nanomaterials. saspublishers.com
A notable example is the encapsulation of this compound within carbon nanotubes (CNTs). researchgate.netresearchgate.net This approach creates a nanocomposite that can retard the migration issues often seen with ferrocene-based catalysts in solid propellants, thereby improving the stability and performance of the material. researchgate.netresearchgate.net Similarly, functionalizing graphene oxide with ferrocene derivatives has been shown to produce nanocomposites with enhanced electrochemical properties, suitable for sensor applications. researchgate.net
The concept of hybrid systems extends to combining this compound with a wide range of other materials, including metal oxides, semiconductor nanoparticles, and polymers. mdpi.comrsc.org These hybrid materials can exhibit unique properties emerging from the nanoscale interface between the different components. acs.org For instance, the synergy between a metal nanoparticle and an organic component like this compound can lead to enhanced catalytic activity or sensing capabilities. mdpi.com Looking forward, the focus will be on the precise design of these hybrid architectures to tailor their properties for specific applications in electronics, catalysis, and biomedical devices. amolf.nlmdpi.com
Interdisciplinary Research at the Confluence of Organometallic Chemistry, Materials Science, and Bio-Inspired Systems
The most groundbreaking advances in this compound chemistry are expected to emerge from the intersection of traditionally distinct scientific disciplines. ebrc.org The convergence of organometallic chemistry, materials science, and biology is giving rise to the field of bio-inspired materials, which seeks to mimic the sophisticated and highly efficient systems found in nature. magnusconferences.commrs.org.sgcornell.edu
Nature provides a rich blueprint for designing functional materials. mrs.org.sg Researchers are increasingly looking to biological structures and processes—such as the strength of spider silk or the self-cleaning properties of a lotus (B1177795) leaf—to inspire the creation of synthetic materials with enhanced performance. magnusconferences.com The unique structure and properties of this compound make it an attractive building block for these bio-inspired systems. Its integration into polymers or self-assembling monolayers could be used to create surfaces with tunable adhesion, lubrication, or sensing capabilities, mimicking biological functions. cornell.edu
This interdisciplinary approach requires a deep collaboration between chemists, who can synthesize novel this compound architectures; materials scientists, who can characterize and fabricate them into devices; and biologists, who can provide insight into the natural systems being emulated. ebrc.orgberkeley.edu The ultimate goal is to harness the programmability and functionality of biological systems to create wholly novel materials and devices for applications ranging from advanced robotics and medical implants to sustainable energy solutions. ebrc.orgmagnusconferences.com
Q & A
[Basic] What are the established methods for synthesizing Octylferrocene, and what key parameters influence yield and purity?
This compound is typically synthesized via Friedel-Crafts acylation, where ferrocene reacts with octanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Critical parameters include reaction temperature (optimized between 0–25°C), stoichiometric ratios of reactants, and purification via column chromatography using hexane/ethyl acetate gradients. Yield and purity are confirmed by NMR (1H/13C) and IR spectroscopy to detect residual solvents or unreacted precursors .
[Advanced] How can researchers systematically address contradictions in spectroscopic data when characterizing this compound derivatives?
Contradictions in NMR or IR data often arise from impurities, solvent effects, or isomerism. A systematic approach includes:
- Cross-validating results with X-ray crystallography for structural confirmation.
- Replicating experiments under inert atmospheres to exclude oxidation artifacts.
- Applying multivariate statistical analysis (e.g., PCA) to distinguish signal noise from genuine spectral features .
[Basic] Which analytical techniques are most effective for confirming this compound’s structural and electronic properties?
Key techniques include:
- 1H/13C NMR : Assigns proton and carbon environments, confirming substitution patterns.
- Cyclic Voltammetry (CV) : Measures redox potential (E₁/₂) to assess electron-transfer behavior.
- X-ray Diffraction : Resolves crystal packing and bond lengths for steric/electronic analysis .
[Advanced] What experimental design strategies optimize the study of this compound’s catalytic efficiency in asymmetric reactions?
Use a factorial design of experiments (DoE) to evaluate variables (e.g., solvent polarity, temperature, ligand ratios). Incorporate kinetic profiling via in-situ UV-Vis or NMR monitoring. Compare catalytic turnover numbers (TON) with ferrocene analogs to establish structure-activity relationships .
[Basic] How does the redox potential of this compound influence its applicability in electrochemical sensors?
This compound’s well-defined redox couple (E₁/₂ ≈ 0.45 V vs. Ag/AgCl) enables stable electron transfer in biosensors. Its hydrophobic octyl chain minimizes interference from aqueous electrolytes, making it suitable for lipid bilayer or protein-modified electrodes .
[Advanced] What methodologies are recommended for investigating this compound’s stability under varying environmental conditions?
- Conduct accelerated aging studies under controlled humidity/temperature.
- Monitor decomposition via GC-MS to identify degradation byproducts (e.g., ferrocene carboxylic acids).
- Apply Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .
[Basic] What literature review practices ensure comprehensive coverage of this compound’s physicochemical properties?
Prioritize peer-reviewed journals (e.g., J. Organomet. Chem.) and databases like SciFinder/Reaxys. Use keywords: "this compound synthesis," "redox behavior," and "catalytic applications." Track citation networks to identify foundational studies (e.g., early Friedel-Crafts adaptations) .
[Advanced] How can researchers validate the purity of this compound batches when conflicting chromatographic data occurs?
Combine orthogonal methods:
- HPLC-DAD : Quantify purity using UV-vis absorption at λ = 440 nm (ferrocene chromophore).
- Elemental Analysis : Verify C/H/Fe ratios within ±0.3% of theoretical values.
- DSC : Assess melting point consistency (±1°C deviation indicates impurities) .
[Basic] What safety considerations are critical when handling this compound in laboratory settings?
Follow SDS guidelines for organometallic compounds:
- Use nitrile gloves and fume hoods to prevent inhalation/contact.
- Store under argon in amber glass to prevent photooxidation.
- Dispose via certified chemical waste protocols .
[Advanced] What frameworks guide the development of comparative studies between this compound and novel ferrocene-based catalysts?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
